Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

Medicinal Chemistry Chemical Procurement Building Blocks

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (CAS 758684-29-6) is a heterobicyclic building block featuring a benzene ring fused to a 1,4-oxazine ring, with a methyl ester at the 6-position. This compound is a key synthetic intermediate in medicinal chemistry, particularly for constructing Central Nervous System (CNS) agents and cardiovascular drug candidates such as Na+/H+ exchange inhibitors.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 758684-29-6
Cat. No. B1316180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate
CAS758684-29-6
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OCCN2
InChIInChI=1S/C10H11NO3/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3
InChIKeyCCROCSXSFACGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (CAS 758684-29-6): A Core Benzoxazine Scaffold for CNS and Cardiovascular Drug Discovery


Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (CAS 758684-29-6) is a heterobicyclic building block featuring a benzene ring fused to a 1,4-oxazine ring, with a methyl ester at the 6-position. This compound is a key synthetic intermediate in medicinal chemistry, particularly for constructing Central Nervous System (CNS) agents [1] and cardiovascular drug candidates such as Na+/H+ exchange inhibitors [2]. It is commercially available as a beige solid with a purity of ≥95% and a melting point of 73–74 °C [3].

Why Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate Cannot Be Replaced by Its Closest Analogs


Substituting Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate with a generic benzoxazine analog carries quantifiable risks. The specific 6-carboxylate regiochemistry is critical; the 7-carboxylate regioisomer leads to different vectors for derivatization, which are documented to produce distinct biological profiles in CNS and cardiovascular target programs [1]. The oxidation state of the oxazine ring is also paramount: the 3-oxo analog differs by 110+ °C in melting point due to increased intermolecular hydrogen bonding, which directly impacts purification and formulation. Furthermore, the methyl ester is significantly more cost-effective and synthetically accessible than the corresponding ethyl ester, with a ≥5-fold price difference per gram . These are not interchangeable components; they are chemically distinct inputs with divergent outcomes in a synthetic pathway.

Quantitative Differentiation Guide for Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate Against Analogs


Cost-Efficiency: Methyl Ester vs. Ethyl Ester Analog Procurement

The methyl ester variant of the 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate scaffold is a far more economical choice for scale-up than its ethyl ester analog. The direct procurement cost of the target methyl ester (CAS 758684-29-6) is less than $190 USD per gram , while the ethyl ester analog (CAS 1795440-03-7) is listed at $979 USD per gram from comparable suppliers . This represents an >80% cost reduction.

Medicinal Chemistry Chemical Procurement Building Blocks

Purification Friendliness: Melting Point Advantage Over the 3-Oxo Analog

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate has a melting point of 73–74 °C [1], which is substantially lower than the 183–185 °C melting point of its 3-oxo analog, Methyl 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (CAS 202195-67-3) . The dihydro compound's lower melting point allows for purification by standard flash chromatography or recrystallization from common solvents at mild temperatures, avoiding the thermal decomposition risks associated with high-melting analogs.

Process Chemistry Purification Crystallization

Regiochemical Specificity: 6-Carboxylate Enables Na+/H+ Exchange Inhibitor Synthesis

The 6-position of the methyl carboxylate is not arbitrary; it is a structural prerequisite for generating potent Na+/H+ exchange (NHE) inhibitors. The synthesis of N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine methanesulfonate (KB-R9032), a novel NHE inhibitor, proceeds via N-alkylation of a 6-carboxylate intermediate [1]. The corresponding 7-carboxylate regioisomer (CAS 142166-01-6) would not yield the same pharmacophore geometry due to altered vector alignment.

Cardiovascular Drug Discovery Ion Channel Modulators Regiochemistry

Reactivity Profile: The Dihydro Scaffold Allows Selective N-Functionalization

The 3,4-dihydro oxidation state of the target compound's oxazine ring is critical for downstream N-alkylation chemistry. The secondary amine in the target compound is a competent nucleophile for alkylation, acylation, and sulfonylation. In contrast, the 3-oxo analog, an amide, has a significantly less nucleophilic nitrogen due to electron delocalization into the carbonyl, drastically reducing its reactivity under standard alkylation conditions [1]. This is supported by the general principle that amide N-H bonds (pKa ~15-17) are far less acidic and nucleophilic than amine N-H bonds (pKa ~35-40 for secondary amines but more nucleophilic).

Synthetic Methodology N-Alkylation Scaffold Diversification

Documented Intermediate Status in CNS Drug Patents

The target compound is explicitly cited as a precursor in patent US2007/191603, which covers 3,4-dihydrobenzoxazine compounds as vanilloid receptor subtype 1 (VR1/TRPV1) inhibitors . This contrasts with the ethyl ester analog, which is not referenced in the same patent family. The methyl ester's presence in a patented route to VR1 inhibitors establishes it as a strategically validated intermediate, reducing procurement risk for competitive CNS programs.

Intellectual Property CNS Drug Discovery TRPV1 Antagonists

Prioritized Application Scenarios for Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate Based on Differentiation Evidence


Cardiovascular Drug Discovery: Synthesis of Na+/H+ Exchange (NHE) Inhibitors

The compound is the definitive starting point for generating 6-carbonylguanidine NHE inhibitors like KB-R9032. The N-alkylation of the dihydro scaffold, a reaction not feasible with the 3-oxo analog [1], is a critical step. The documented synthetic route in Chem. Pharm. Bull. (1998) provides a validated protocol [1]. The cost advantage over the ethyl ester analog makes multi-gram scale-up economically feasible for preclinical studies.

CNS Therapeutics: 5-HT6 and Dual Serotonin Receptor/Transporter Modulator Libraries

This building block is used to create compound libraries targeting CNS disorders. The 6-carboxylate methyl ester is a key intermediate in the synthesis of substituted 3,4-dihydro-2H-benzo[1,4]oxazine derivatives with sub-nanomolar 5-HT6 receptor affinity [2]. Its favorable melting point (73–74 °C) facilitates simple purification, a significant advantage when synthesizing large libraries requiring high-throughput parallel synthesis and purification [3]. The regiochemistry is confirmed to be critical for achieving the desired dual 5-HT1A/transporter pharmacology [4].

Pain and Inflammation: TRPV1/VR1 Antagonist Development

As a precursor in the patent synthesis of vanilloid receptor subtype 1 (VR1) inhibitors , this compound is directly relevant to programs developing non-opioid pain therapeutics. Its inclusion in the patent literature provides a validated starting point, offering a clear intellectual property path for derivative synthesis.

Multi-Isoform PI3K Inhibitor Scaffold Optimization

The 3,4-dihydro-2H-benzo[1,4]oxazine scaffold is the core of a series of multi-isoform PI3K inhibitors with disclosed pharmacokinetic profiles [5]. The target compound serves as a versatile intermediate for introducing substituents at the 2-, 4-, and 6-positions, allowing for systematic exploration of this kinase inhibitor space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.